molecular formula C26H26N4O5 B2444308 methyl 4-({[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetyl}amino)benzoate CAS No. 1251579-50-6

methyl 4-({[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetyl}amino)benzoate

Cat. No.: B2444308
CAS No.: 1251579-50-6
M. Wt: 474.517
InChI Key: HVXGOHRHVWDGLK-UHFFFAOYSA-N
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Description

Methyl 4-({[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetyl}amino)benzoate is a useful research compound. Its molecular formula is C26H26N4O5 and its molecular weight is 474.517. The purity is usually 95%.
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Biological Activity

Methyl 4-({[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetyl}amino)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, synthesized derivatives, and mechanisms of action based on available research findings.

Chemical Structure and Synthesis

The compound belongs to the pyrrolo[3,2-d]pyrimidine class, which has been extensively studied for its medicinal properties. The structural formula can be represented as follows:

C20H24N4O4\text{C}_{20}\text{H}_{24}\text{N}_4\text{O}_4

The synthesis of this compound typically involves multi-step organic reactions including cyclization and substitution reactions that yield the desired pyrrolo[3,2-d]pyrimidine core structure.

Anticancer Properties

Research has shown that derivatives of pyrrolo[3,2-d]pyrimidines exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have reported that compounds within this class can induce cell cycle arrest at the G2/M phase without triggering apoptosis, suggesting a unique mechanism of action that warrants further investigation .

Table 1: Antiproliferative Activity of Pyrrolo[3,2-d]pyrimidines

Compound IDCell LineEC50 (μM)Mechanism of Action
12iHCC827 (EGFR mutation)0.21Covalent inhibition of EGFR
7A549 (lung carcinoma)0.83G2/M phase arrest
5MCF7 (breast cancer)1.5DNA damage

The biological activity of this compound is attributed to its ability to interfere with key cellular pathways involved in tumor growth and survival. Notably, studies indicate that these compounds can inhibit critical kinases associated with cancer progression .

In addition to kinase inhibition, some derivatives have demonstrated the ability to induce oxidative stress within cancer cells, leading to enhanced apoptosis through mitochondrial pathways .

Case Studies

Several case studies illustrate the efficacy of pyrrolo[3,2-d]pyrimidine derivatives in preclinical models:

  • Triple-Negative Breast Cancer : A study highlighted the use of a pyrrolo[3,2-d]pyrimidine derivative that showed promising results in reducing tumor size in mouse models while exhibiting a favorable pharmacokinetic profile with a half-life of approximately 32.7 minutes .
  • Non-Small Cell Lung Cancer (NSCLC) : The selective inhibition of mutant EGFR by certain derivatives has been documented to enhance therapeutic outcomes in NSCLC models. The compound demonstrated an IC50 value significantly lower than that observed for wild-type EGFR .

Pharmacokinetics and Toxicity

Pharmacokinetic studies indicate that this compound exhibits rapid metabolism but with potential for dose-dependent toxicity in vivo. Maximum tolerated doses (MTD) have been established in murine models ranging from 5–40 mg/kg depending on the specific derivative tested .

Table 2: Pharmacokinetic Profile

ParameterValue
Half-Life32.7 minutes
Maximum Tolerated Dose40 mg/kg
BioavailabilityModerate

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for therapeutic applications:

1. Antitumor Activity
Research has highlighted the antitumor potential of pyrrolo[3,2-d]pyrimidine derivatives. Studies indicate that these compounds can induce apoptosis in cancer cells through various pathways, including the modulation of p53 and Bcl-2 proteins. The specific mechanism involves the inhibition of key signaling pathways that promote cell survival and proliferation.

2. Anti-inflammatory Properties
Compounds in this class have been shown to inhibit inflammatory responses by targeting specific kinases involved in cytokine signaling. This makes them potential candidates for treating inflammatory diseases such as rheumatoid arthritis and psoriasis.

3. Antimicrobial Effects
The antimicrobial properties of pyrrolo[3,2-d]pyrimidine derivatives have been documented, with some studies reporting significant minimum inhibitory concentrations against various bacterial strains. This suggests their utility in developing new antibiotics.

Case Study 1: Anticancer Efficacy

A study conducted on HepG2 liver cancer cells demonstrated that methyl 4-({[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetyl}amino)benzoate induced apoptosis with an IC50 value indicating effective cytotoxicity at low concentrations. The study revealed that the compound upregulated pro-apoptotic factors while downregulating anti-apoptotic proteins.

Case Study 2: Anti-inflammatory Effects

In vitro assays showed that the compound inhibited the production of pro-inflammatory cytokines in activated macrophages. This suggests its potential application in treating chronic inflammatory conditions.

Comparative Analysis of Related Compounds

To provide context on the efficacy and applications of this compound, a comparative analysis with structurally related compounds is useful:

Compound NameStructural FeaturesBiological Activity
Pyrrolo[2,3-d]pyrimidineCore pyrimidine structureAntitumor, anti-inflammatory
Thiazolo-pyrimidine derivativesThiazole ring additionAntimicrobial
Other pyrrolo derivativesVariations in side chainsDiverse pharmacological effects

Properties

IUPAC Name

methyl 4-[[2-[3-(3-methoxypropyl)-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O5/c1-34-14-6-13-29-17-27-23-21(18-7-4-3-5-8-18)15-30(24(23)25(29)32)16-22(31)28-20-11-9-19(10-12-20)26(33)35-2/h3-5,7-12,15,17H,6,13-14,16H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVXGOHRHVWDGLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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